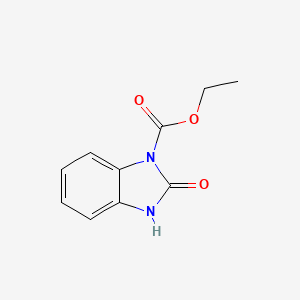

ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate

描述

Structural Identification and Nomenclature

The compound exhibits multiple nomenclature variants that reflect different systematic naming conventions and historical usage patterns. Alternative names include ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate, ethyl 2-oxo-3H-benzimidazole-1-carboxylate, and 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid ethyl ester. These variations demonstrate the flexibility inherent in systematic chemical nomenclature while maintaining reference to the core structural features that define the compound's identity.

The International Union of Pure and Applied Chemistry name for this compound emphasizes the systematic approach to heterocyclic nomenclature, specifically highlighting the dihydro nature of the imidazole ring system and the precise positioning of functional groups. This systematic approach ensures unambiguous identification while providing structural information that facilitates understanding of the compound's chemical behavior and potential reactivity patterns. The nomenclature also reflects the compound's relationship to the parent benzimidazole structure, indicating the specific modifications that distinguish it from other members of this important heterocyclic family.

Historical Context in Heterocyclic Chemistry

The development and study of this compound must be understood within the broader historical context of benzimidazole chemistry, which has evolved significantly since the initial discovery of the benzimidazole nucleus in the nineteenth century. The foundational work in benzimidazole chemistry began in 1872 when Hoebrecker reported the first benzimidazole synthesis, creating 2,5- and 2,6-dimethylbenzimidazole through ring closure reactions of benzene-1,2-diamine derivatives. This pioneering work established the synthetic methodologies that would later enable the preparation of more complex derivatives, including functionalized compounds such as this compound.

The historical significance of benzimidazole chemistry gained substantial momentum in the 1940s when researchers began to speculate that benzimidazole compounds might act similarly to purines in providing biological responses. The first comprehensive investigation into the biological activity of the benzimidazole nucleus was reported in 1944, marking the beginning of systematic exploration of this heterocyclic system for pharmaceutical applications. This early recognition of the biological potential of benzimidazole derivatives laid the groundwork for the subsequent development of numerous therapeutic agents based on this privileged scaffold.

A pivotal moment in benzimidazole research occurred in the 1950s when Brink and colleagues discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B₁₂. This discovery revealed that some benzimidazole derivatives possessed vitamin B₁₂-like activity, generating enormous interest in the synthetic development of benzimidazole nuclei for various biological activities. The identification of the benzimidazole moiety as an integral component of vitamin B₁₂ structure provided compelling evidence for the biological relevance of this heterocyclic system and stimulated extensive research into related compounds.

Table 2: Historical Milestones in Benzimidazole Chemistry

The subsequent decades witnessed explosive growth in benzimidazole-based drug development, with researchers successfully creating therapeutic agents across multiple pharmacological categories. Notable examples include albendazole, mebendazole, and thiabendazole as antihelmintics; enviradine as an antiviral agent; carbendazim as a fungicidal compound; omeprazole, lansoprazole, and pantoprazole as proton pump inhibitors; candesartan cilexitil and telmisartan as antihypertensives; and astemizole as an antihistaminic agent. This remarkable diversity of therapeutic applications demonstrated the versatility of the benzimidazole scaffold and its capacity to accommodate various structural modifications while retaining biological activity.

The historical development of benzimidazole chemistry has been characterized by the recognition of this heterocyclic system as a "privileged structure" in medicinal chemistry, a designation reserved for molecular frameworks that are capable of providing useful biological activity against multiple therapeutic targets. This privileged status has inspired continuing efforts to synthesize novel chemotherapeutic agents containing benzimidazole moieties, including specialized derivatives such as this compound. The compound represents a continuation of this historical trajectory, embodying the ongoing exploration of functionalized benzimidazole derivatives for potential pharmaceutical applications.

属性

IUPAC Name |

ethyl 2-oxo-3H-benzimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)11-9(12)13/h3-6H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMOPJCGTDGQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20307649 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41120-23-4 | |

| Record name | 41120-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions

- Reagents :

- Diethyl 2-oxobenzimidazole-1,3-dicarboxylate (11.0 g, 39.5 mmol)

- 2-Hydroxybenzimidazole (5.30 g, 39.5 mmol)

- Potassium carbonate (6.55 g, 47.4 mmol)

- Acetonitrile (200 mL)

- Procedure :

- The mixture is refluxed for 2 hours under vigorous stirring.

- Post-reaction, the solvent is removed in vacuo, and the residue is treated with 150 mL of 1N hydrochloric acid.

- The precipitated solid is filtered, washed with water, dried under vacuum, and recrystallized from toluene.

Key Outcomes

This method is favored for its reproducibility and high yield, though it requires precise control of stoichiometry and reaction time.

Alternative Route via Alkaline Hydrolysis and Esterification

A patent (CN102603650A) describes a related approach for synthesizing benzimidazole derivatives, which can be adapted for the target compound. While the patent focuses on 2,3-dihydro-2-oxo-1H-benzimidazole-1-butyric acid, the methodology underscores critical principles applicable to ethyl ester formation:

Reaction Steps

- Dehydration :

- Esterification :

Optimization Insights

- Solvent Choice : MIBK enhances reaction selectivity due to its high boiling point and immiscibility with water.

- Yield : 74–86% for analogous compounds, suggesting potential scalability with adjustments.

Acid-Catalyzed Condensation

A study on benzothiazole synthesis (PMC7181030) highlights condensation reactions between 2-aminothiophenol and carbonyl compounds. While focused on sulfur-containing heterocycles, the principles apply to benzodiazole systems:

Protocol Adaptations

- Catalyst : NH₄Cl in methanol-water solvent accelerates nucleophilic attack, forming the heterocyclic core.

- Conditions : Room temperature, 1-hour reaction time, yielding up to 90% for benzothiazoles.

For ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate, substituting 2-aminobenzimidazole and ethyl chloroformate under similar conditions could streamline synthesis.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

- Purity Concerns : Recrystallization from toluene is critical to remove byproducts like unreacted dicarboxylate.

- Catalyst Efficiency : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in minimizing side reactions.

- Solvent Impact : Polar aprotic solvents (acetonitrile) enhance reaction rates compared to DMF or THF.

化学反应分析

Types of Reactions

ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation: N-oxides of the imidazole ring.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

Pharmacological Potential

Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate has been investigated for its pharmacological properties. Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic effects. For instance, studies have shown that modifications to the benzodiazole structure can enhance its activity against specific biological targets, making it a candidate for drug development in treating pain and inflammation disorders .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of this compound. Its derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics . The mechanism of action appears to involve interference with bacterial cell wall synthesis.

Synthetic Organic Chemistry

Synthesis Routes

The synthesis of this compound involves several methodologies. Common approaches include cyclization reactions of appropriate precursors under acidic or basic conditions. Detailed experimental procedures have been documented in the literature, providing insights into optimizing yield and purity .

Reagent Applications

This compound serves as an important reagent in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds and as an intermediate in synthesizing more complex molecules. Its reactivity allows it to participate in nucleophilic substitutions and cycloaddition reactions .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a building block for polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit improved resistance to degradation under environmental stressors .

Nanocomposites

The compound's unique chemical structure allows it to be used in developing nanocomposite materials. These materials combine organic compounds with inorganic nanoparticles to create hybrid systems with tailored properties for applications in electronics and photonics .

Case Studies

作用机制

The mechanism of action of ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer effects. The pathways involved often include the inhibition of DNA synthesis and disruption of cellular processes .

相似化合物的比较

Structural Comparison

Table 1: Key Structural Features of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate and Analogues

Key Observations :

- Heteroatom Influence : Replacement of nitrogen with oxygen in benzoxazole derivatives (e.g., Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate) increases acidity and alters hydrogen-bonding patterns compared to benzimidazoles .

- Substituent Effects : Piperidine-carboxamide substituents (e.g., in and derivatives) introduce bulky groups that influence solubility and biological target interactions .

Trends :

- Nucleophilic Substitution : Benzimidazolone derivatives are often synthesized via alkylation or condensation reactions using halogenated intermediates .

- High-Yield Routes : Piperidine-linked derivatives achieve >85% yields using isocyanate coupling .

Crystallographic and Hydrogen-Bonding Patterns

- The target compound forms inversion dimers via C21–H21B⋯O3 and C11–H11⋯O3 interactions, stabilizing its crystal lattice .

- In contrast, benzoxazole derivatives (e.g., ) exhibit stronger intramolecular hydrogen bonding due to the electronegative oxygen atom, reducing their propensity for intermolecular interactions .

生物活性

Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate, a compound belonging to the benzodiazole family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

- Molecular Formula : C10H10N2O3

- Molecular Weight : 206.20 g/mol

- CAS Number : 99072-14-7

Antimicrobial Activity

Research indicates that derivatives of benzodiazoles exhibit significant antimicrobial properties. This compound has been shown to possess activity against various bacterial strains. A study found that certain benzodiazole derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as antimicrobial agents .

Anticancer Properties

Benzodiazole derivatives have been investigated for their anticancer effects. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human breast adenocarcinoma cells (MCF-7), indicating a promising anticancer activity .

Anticonvulsant Activity

The anticonvulsant potential of related benzodiazole compounds has been documented, with some showing efficacy in animal models of epilepsy. The mechanism is believed to involve modulation of GABAergic neurotransmission, enhancing inhibitory signals in the central nervous system. This compound may exhibit similar effects based on its structural analogies .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cellular processes. For example, some derivatives have been shown to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.

- Receptor Modulation : Interaction with neurotransmitter receptors can lead to enhanced synaptic transmission or inhibition depending on the receptor subtype targeted.

- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a crucial mechanism that contributes to the anticancer effects observed.

Case Studies and Research Findings

常见问题

Q. What are the standard synthetic routes for ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate and its derivatives?

The compound and its derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, N-piperidinyl-benzimidazolone derivatives can be prepared by reacting 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with aryl isocyanates under reflux conditions (General Procedure A) . Key steps include:

- Intermediate preparation : The benzimidazolone core is functionalized at the piperidine nitrogen.

- Coupling : Aryl isocyanates (e.g., 4-bromophenyl isocyanate) are added to introduce substituents, achieving yields up to 95% .

- Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC) .

Q. Table 1: Representative Derivatives and Yields

| Derivative | Substituent | Yield (%) | Reference |

|---|---|---|---|

| Compound 7 | 4-Bromophenyl | 95 | |

| Compound 8 | 4-Iodophenyl | 90 | |

| Compound 10 | 4-Nitrophenyl | 68 |

Q. How is X-ray crystallography used to determine the structure of this compound?

The crystal structure of ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (a derivative) was resolved using SHELX programs (SHELXD for solution, SHELXL for refinement) . Key parameters include:

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : - and -NMR confirm substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- HRMS : Validates molecular weight (e.g., [M] = 370.1197 for CHClNO) .

- FT-IR : Detects carbonyl stretches (~1700 cm) and NH vibrations (~3200 cm) .

Advanced Research Questions

Q. How can discrepancies in synthetic yields be addressed?

Lower yields (e.g., 68% for nitro-substituted derivatives) often arise from steric hindrance or electronic effects. Mitigation strategies include:

- Optimizing reaction conditions : Higher temperatures or prolonged reflux times for sluggish reactions .

- Catalyst screening : Transition metals (e.g., Pd for coupling reactions) improve efficiency .

- Alternative reagents : Using activated isocyanates (e.g., trifluoroethyl isocyanate) enhances reactivity .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

Crystal packing analysis reveals:

Q. How does this compound compare to structurally related heterocycles in pharmacological studies?

Benzodiazole derivatives exhibit 5-HT receptor modulation (e.g., 5-HT agonism) due to:

Q. What challenges arise during crystallographic refinement of derivatives?

Q. Table 2: SHELX Refinement Parameters

| Parameter | Value | Reference |

|---|---|---|

| R1 (I > 2σ(I)) | 0.045 | |

| wR2 (all data) | 0.125 | |

| Flack parameter | 0.02(2) |

Q. How can purity and stability be assessed for long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。